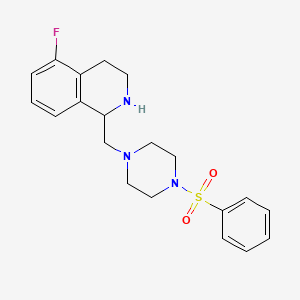
5-Fluoro-1-((4-(phenylsulfonyl)piperazin-1-YL)methyl)-1,2,3,4-tetrahydroisoquinoline
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antiviral Research
Indole derivatives, which share structural similarities with the compound , have been reported to exhibit antiviral activities. Compounds with the indole nucleus have shown inhibitory activity against influenza A and other viruses . The fluoro and phenylsulfonyl groups within the structure of our compound could potentially interact with viral proteins, offering a pathway for developing new antiviral agents.
Anti-inflammatory Studies
The indole scaffold is known for its anti-inflammatory properties. The presence of a piperazine ring, as found in the compound, could enhance these properties. Research could explore its efficacy in reducing inflammation in various disease models, potentially leading to new treatments for chronic inflammatory diseases .
Anticancer Applications
Indole derivatives have been found to possess anticancer activities. The specific configuration of “5-Fluoro-1-((4-(phenylsulfonyl)piperazin-1-YL)methyl)-1,2,3,4-tetrahydroisoquinoline” might be explored for its ability to inhibit cancer cell growth or induce apoptosis in tumor cells, contributing to cancer therapy research .
Anti-HIV Potential
The indole core structure is present in many compounds with anti-HIV activity. Research into the compound could focus on its potential to interfere with HIV replication or integration, which could be a significant step forward in the search for new HIV treatments .
Antioxidant Properties
The compound’s molecular structure suggests it could act as an antioxidant. Scientific studies could investigate its capacity to neutralize free radicals, which could have implications for treating oxidative stress-related conditions .
Antimicrobial Efficacy
Given the broad-spectrum biological activities of indole derivatives, including antimicrobial effects, this compound could be studied for its effectiveness against various bacterial and fungal pathogens .
Antitubercular Activity
Some indole derivatives have shown promising results against tuberculosis. The compound’s structural features might be leveraged to develop new antitubercular agents, addressing the need for novel treatments against drug-resistant strains of tuberculosis .
Antidiabetic Research
Indole derivatives have been associated with antidiabetic effects. Investigating the role of “5-Fluoro-1-((4-(phenylsulfonyl)piperazin-1-YL)methyl)-1,2,3,4-tetrahydroisoquinoline” in glucose metabolism or insulin signaling could open new avenues for diabetes treatment research .
Wirkmechanismus
Target of Action
The compound contains a piperazine ring and a phenylsulfonyl group, both of which are common in many bioactive compounds. These groups can interact with various biological targets, such as enzymes or receptors, but without specific studies, it’s hard to identify the exact targets of this compound .
Mode of Action
The mode of action would depend on the specific biological target of the compound. For example, it might inhibit an enzyme’s activity or bind to a receptor, triggering a biological response. The presence of a fluorine atom could enhance the compound’s binding affinity to its target .
Biochemical Pathways
Without specific information, it’s difficult to determine the exact biochemical pathways this compound might affect. Compounds with similar structures have been found to possess various biological activities, such as antiviral, anti-inflammatory, and anticancer activities .
Pharmacokinetics
The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can greatly influence its bioavailability and therapeutic effect. The presence of a piperazine ring and a phenylsulfonyl group could potentially enhance the compound’s solubility and stability, potentially improving its bioavailability .
Result of Action
The result of the compound’s action would depend on its specific mode of action and the biochemical pathways it affects. For example, if the compound acts as an enzyme inhibitor, it could slow down or stop a particular metabolic process, leading to a therapeutic effect .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds. For example, the compound’s stability could be affected by the pH of the environment, while its efficacy could be influenced by interactions with other compounds .
Eigenschaften
IUPAC Name |
1-[[4-(benzenesulfonyl)piperazin-1-yl]methyl]-5-fluoro-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O2S/c21-19-8-4-7-18-17(19)9-10-22-20(18)15-23-11-13-24(14-12-23)27(25,26)16-5-2-1-3-6-16/h1-8,20,22H,9-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VATNXOZIFSHXHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1C(=CC=C2)F)CN3CCN(CC3)S(=O)(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-1-((4-(phenylsulfonyl)piperazin-1-YL)methyl)-1,2,3,4-tetrahydroisoquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



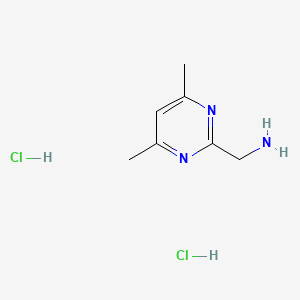

![4-[(4-Amino-phenylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1439453.png)

![3-Bromo-6-chloroimidazo[1,2-a]pyridine](/img/structure/B1439456.png)
![4-[2-(trimethylsilyl)ethynyl]-1H-indole-2,3-dione](/img/structure/B1439458.png)
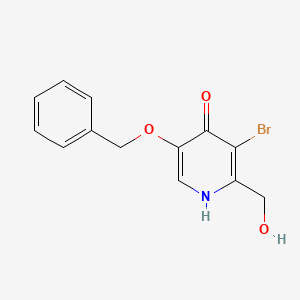
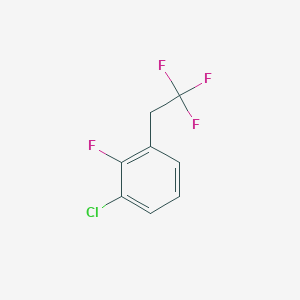

![tert-Butyl 4-{[(3aR,5R,6S,6aR)-6-hydroxy-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]methyl}piperazine-1-carboxylate](/img/structure/B1439463.png)

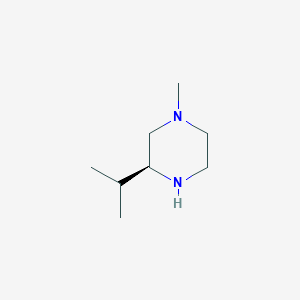
![2-{[(4-Fluorophenyl)carbamoyl]amino}butanedioic acid](/img/structure/B1439467.png)
![7-hydroxypyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B1439470.png)